molecular formula C11H9ClOS2 B8400067 5-Chloro-2-(2-thienylthio)-benzyl alcohol

5-Chloro-2-(2-thienylthio)-benzyl alcohol

Cat. No. B8400067
M. Wt: 256.8 g/mol
InChI Key: BNEVPPFJWLIGDQ-UHFFFAOYSA-N
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Patent
US04171366

Procedure details

To a solution of 51.4 g (0.2 mole) of 5-chloro-2-(2-thienylthio)-benzyl alcohol in 400 ml of toluene is added 173.9 g (2.0 mole) of manganese (IV)-oxide, and stirring is maintained at 20°-25° for 25 hours. The precipitate is then filtered off with suction, and the filtrate is concentrated in vacuo to yield 5-chloro-2-(2-thienylthio)-benzaldehyde as yellow oil.
Quantity
51.4 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
173.9 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([S:10][C:11]2[S:12][CH:13]=[CH:14][CH:15]=2)=[C:6]([CH:9]=1)[CH2:7][OH:8]>C1(C)C=CC=CC=1.[O-2].[Mn+4].[O-2]>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([S:10][C:11]2[S:12][CH:13]=[CH:14][CH:15]=2)=[C:6]([CH:9]=1)[CH:7]=[O:8] |f:2.3.4|

Inputs

Step One
Name
Quantity
51.4 g
Type
reactant
Smiles
ClC=1C=CC(=C(CO)C1)SC=1SC=CC1
Name
Quantity
400 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
173.9 g
Type
catalyst
Smiles
[O-2].[Mn+4].[O-2]

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is maintained at 20°-25° for 25 hours
Duration
25 h
FILTRATION
Type
FILTRATION
Details
The precipitate is then filtered off with suction
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC(=C(C=O)C1)SC=1SC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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